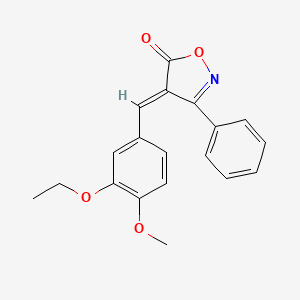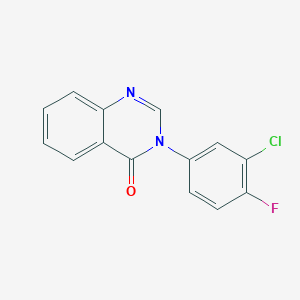
1-(3,4-dimethylbenzoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(3,4-dimethylbenzoyl)indoline and its derivatives often involves multi-component reactions, providing efficient routes to various indoline-based compounds. For example, new four-component domino reactions described by Balamurugan, Perumal, & Menéndez (2011) enable the one-pot synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in facilitating complex molecular architectures (Balamurugan et al., 2011).
Molecular Structure Analysis
The molecular structure of indoline derivatives, including 1-(3,4-dimethylbenzoyl)indoline, is crucial for their reactivity and properties. Structural analysis through techniques such as NMR spectroscopy and X-ray crystallography provides detailed insights into their conformational dynamics and spatial arrangement. For instance, the structural analysis of 3-phenylethyl-2,4(1H,3H)-quinazolinediones revealed the presence of conformational isomers, highlighting the structural complexity of indoline derivatives (Quevedo, Vélez, & Pérez-Redondo, 2017).
Chemical Reactions and Properties
Indoline derivatives, including 1-(3,4-dimethylbenzoyl)indoline, undergo various chemical reactions, facilitating the synthesis of a wide range of compounds. The reactivity patterns of these molecules, such as their participation in cycloaddition reactions or their behavior as nucleophiles or electrophiles, are fundamental for synthetic chemistry. For example, the synthesis of novel spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] demonstrates the compound's versatility in chemical transformations (Sharma, Brahmachari, Kant, & Gupta, 2016).
Scientific Research Applications
Anti-angiogenic Activity of Indoline Compounds
Indole- and indoline-type compounds have shown promise in medical research due to their bioactive properties. For instance, some indoline derivatives have been identified to possess anti-angiogenic activity, which is crucial for cancer treatment strategies. This activity is measured through their ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in developing anti-cancer therapies (Sano et al., 2006).
Catalysis and Synthesis Applications
Indoline compounds play a significant role in organic synthesis, acting as intermediates or catalysts in the formation of complex molecules. The palladium-catalyzed indolization of N-aroylbenzotriazoles with disubstituted alkynes, for example, produces polysubstituted indoles, demonstrating the utility of indoline derivatives in synthesizing pharmacologically relevant structures (Nakamura et al., 2009).
Future Directions
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-15(11-13(12)2)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTJJTZWMJAHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-indol-1-yl)-(3,4-dimethyl-phenyl)-methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)



![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)